molecular formula C12H19NO2S B259899 N-(2-sec-butylphenyl)ethanesulfonamide

N-(2-sec-butylphenyl)ethanesulfonamide

Cat. No.: B259899
M. Wt: 241.35 g/mol
InChI Key: JXUPZAUKKIZLHT-UHFFFAOYSA-N
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Description

N-(2-sec-butylphenyl)ethanesulfonamide is an ethanesulfonamide derivative featuring a secondary butyl group at the ortho position of the phenyl ring. This structural motif is critical for modulating physicochemical properties such as lipophilicity, steric bulk, and electronic effects. Ethanesulfonamides are widely explored in medicinal chemistry due to their versatility in targeting enzymes, receptors, and bacterial pathogens .

Properties

Molecular Formula

C12H19NO2S

Molecular Weight

241.35 g/mol

IUPAC Name

N-(2-butan-2-ylphenyl)ethanesulfonamide

InChI

InChI=1S/C12H19NO2S/c1-4-10(3)11-8-6-7-9-12(11)13-16(14,15)5-2/h6-10,13H,4-5H2,1-3H3

InChI Key

JXUPZAUKKIZLHT-UHFFFAOYSA-N

SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)CC

Canonical SMILES

CCC(C)C1=CC=CC=C1NS(=O)(=O)CC

Origin of Product

United States

Comparison with Similar Compounds

Substituent Effects on the Aromatic Ring

The 2-sec-butylphenyl group distinguishes the target compound from analogs with alternative aromatic substitutions:

  • These substituents are associated with increased biological potency in screening assays . N-(4-chlorobenzyl) derivatives (e.g., compound 6b, ) leverage chloro substituents for improved metabolic stability and receptor affinity in antitumor applications .
  • Hydrophilic Modifications: N-(4-(2-aminoethoxy)phenyl)ethanesulfonamide (30a, ) introduces a polar aminoethoxy chain, enhancing solubility and enabling interactions with charged enzyme active sites .

Sulfonamide Nitrogen Modifications

Variations at the sulfonamide nitrogen significantly influence target selectivity and potency:

  • LY487379 (): A trifluoroethyl group and pyridinylmethyl substitution confer high selectivity for metabotropic glutamate receptor 2 (mGlu2R), acting as a positive allosteric modulator (PAM). This contrasts with the simpler ethyl group in the target compound, which may lack subtype specificity .
  • CBiPES (): Features a cyano-biphenyl group and pyridinylmethyl substitution, demonstrating dual activity as a mGlu2R PAM and radio-sensitizer. The aromatic biphenyl system enhances π-π stacking interactions absent in the target compound .
  • Chlorobenzyl-Pyrazole Hybrids (6b, ): The combination of a chlorobenzyl and pyrazole moiety enhances antitumor activity by promoting DNA intercalation or kinase inhibition .

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